molecular formula C19H22N2O2 B4707609 3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide

3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide

Cat. No. B4707609
M. Wt: 310.4 g/mol
InChI Key: GURYIGQRTRSJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, commonly known as MPBD, is a chemical compound that belongs to the class of benzamide derivatives. MPBD has been recognized as a potent and selective agonist of the μ-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids.

Mechanism of Action

MPBD acts as a μ-opioid receptor agonist, which means that it binds to and activates the μ-opioid receptor. The activation of this receptor results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This leads to the analgesic effects of MPBD. The activation of the μ-opioid receptor also results in the release of dopamine, which is responsible for the euphoric effects of opioids.
Biochemical and Physiological Effects:
MPBD has been shown to produce potent analgesic effects in animal models. It has also been shown to have antidepressant-like effects in animal models, which suggests its potential use in the treatment of depression. MPBD has been shown to be more potent and selective than other μ-opioid receptor agonists such as morphine and fentanyl.

Advantages and Limitations for Lab Experiments

The advantages of using MPBD in lab experiments include its potency and selectivity as a μ-opioid receptor agonist. Its selectivity allows for more specific targeting of the μ-opioid receptor, which reduces the risk of side effects associated with non-selective opioids. The limitations of using MPBD in lab experiments include its low solubility in water, which makes it difficult to administer in vivo, and its potential for abuse due to its euphoric effects.

Future Directions

For the research on MPBD include the development of new analogs with improved pharmacokinetic properties and reduced potential for abuse. The use of MPBD in combination with other drugs for the treatment of pain, addiction, and depression is also an area of future research. The study of the long-term effects of MPBD on the μ-opioid receptor and other neurotransmitter systems is another area of future research. Finally, the investigation of the potential use of MPBD in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease is an area of future research.

Scientific Research Applications

MPBD has been extensively studied for its potential use in the treatment of pain, addiction, and depression. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesics. MPBD has also been shown to have antidepressant-like effects in animal models, which suggests its potential use in the treatment of depression.

properties

IUPAC Name

3-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-6-4-5-16(13-18)19(22)20-14-15-7-9-17(10-8-15)21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURYIGQRTRSJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.